molecular formula C11H7F3N2O3S B2832319 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1508650-42-7

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No. B2832319
CAS RN: 1508650-42-7
M. Wt: 304.24
InChI Key: ZFCVPYDPOGNYGU-UHFFFAOYSA-N
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Description

The compound “2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of FTIR and NMR (1H and 13C) for characterization . The yield was 60%, with a melting point of 200–202 °C . The IR (KBr) cm−1 values were: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) .


Molecular Structure Analysis

The molecular formula of the compound is C20H10F7NO4 . The compound has a mono-isotopic mass of 461.049805248 Da . The 1H NMR (DMSO, δ ppm) values were: δ = 4.25 (q, 2H, CH2), 1.25 (t, 3H, CH3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .


Chemical Reactions Analysis

The reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides were studied . The transformation has good functional group tolerance .


Physical And Chemical Properties Analysis

The compound has an average mass of 205.233 Da . The elemental analysis of the compound is: C 56.458%, H 4.343%, N 11.58% .

Scientific Research Applications

Organic Synthesis Applications

This compound and its derivatives are utilized in organic synthesis, particularly in the development of novel catalytic processes and the synthesis of heterocyclic compounds. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted as an effective catalyst for dehydrative amidation between carboxylic acids and amines, emphasizing the role of ortho-substituents in accelerating amidation processes (Ke Wang, Yanhui Lu, & K. Ishihara, 2018). Furthermore, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has shown potential in providing a new strategy for fungi and virus control due to their good fungicidal and antivirus activities (Li Fengyun et al., 2015).

Bioactivity Studies

Research on 2-amino-1,3-thiazole-4-carboxylic acid derivatives has revealed significant bioactivity, including fungicidal and antivirus activities. Some compounds within this category have demonstrated over 50% activity against multiple fungi at concentrations of 50 μg/mL and have shown efficacy against Tobacco mosaic virus (TMV) in various models at 100 μg/mL, highlighting their potential in biocontrol applications (Li Fengyun et al., 2015).

Material Science

In the realm of material science, derivatives of 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid have been explored for their potential in the development of novel organic compound thin films. These materials have been studied for their molecular structure optimization, vibrational spectra, and optical properties, suggesting applications in optoelectronics and as photodetectors due to their suitable optical bandgaps (H. Thabet, A. F. Al‐Hossainy, & M. Imran, 2020).

Mechanism of Action

Target of Action

Thiazoles, the core structure of this compound, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions with their targets can vary depending on the functional groups attached to the thiazole ring.

Biochemical Pathways

Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, which can result in various molecular and cellular effects . For instance, some thiazole derivatives can inhibit the growth of certain types of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

IUPAC Name

2-[3-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-2-6(4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVPYDPOGNYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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